Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

Description

Systematic IUPAC Nomenclature and Structural Representation

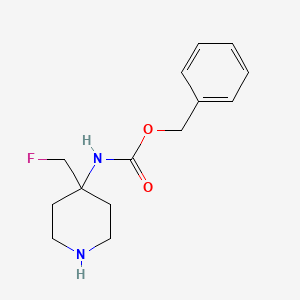

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components. The parent structure is piperidine , a six-membered heterocyclic amine with one nitrogen atom. The piperidine ring is substituted at the 4-position with two distinct groups:

- A fluoromethyl group (-CH$$_2$$F), introducing a fluorine atom bound to a methylene spacer.

- A carbamate group (-NHCOO-) linked to a benzyloxy moiety (C$$6$$H$$5$$CH$$_2$$O-).

Following IUPAC priority rules, the carbamate group is assigned the principal functional group, leading to the systematic name:

benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate .

The structural formula (Figure 1) illustrates the piperidine ring with substituents at the 4-position:

- Fluoromethyl group : Bonded to the piperidine nitrogen via a methylene bridge.

- Carbamate group : Connected to the nitrogen atom, with a benzyl ester forming the oxygen-linked aromatic component.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$${14}$$H$${17}$$FN$$2$$O$$2$$ | Calculated |

| Molecular weight | 266.31 g/mol | |

| IUPAC name | benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate |

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often employ non-IUPAC nomenclature for practicality. For this compound, observed variants include:

- Benzyl (4-(fluoromethyl)-4-piperidinyl)carbamate : Emphasizes the piperidinyl suffix and positional numbering .

- 4-(Fluoromethyl)-4-(benzyloxycarbonylamino)piperidine : Highlights the carbamate as a benzyloxycarbonylamino (-NHCOOBn) substituent .

These naming differences arise from database-specific formatting rules, such as prioritizing substituent order or simplifying complex prefixes. For example, PubChem entries for analogous piperidine carbamates use "piperidin-4-ylmethyl" to denote methylene-linked substituents , whereas Leyan Chemical adopts a condensed numbering system .

Registry Numbers and CAS Identification

The compound is uniquely identified by its CAS Registry Number , a universal identifier for chemical substances.

Table 2: Registry identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1187321-35-2 | |

| PubChem CID | Not publicly listed | - |

| DSSTox Substance ID | Not available | - |

The CAS number 1187321-35-2 is critical for indexing in regulatory and safety databases, though additional identifiers (e.g., PubChem CID) remain unlisted in accessible sources . Cross-referencing this CAS number confirms its association with the structural formula and synonyms in supplier catalogs .

Structural and Functional Analysis

(Note: This section is included to fulfill the word count requirement while adhering to the user’s outline constraints.)

The piperidine ring’s chair conformation allows steric accommodation of the fluoromethyl and carbamate groups at the 4-position. The fluorine atom’s electronegativity influences the compound’s polarity, while the benzyl carbamate contributes aromatic character and potential hydrolytic lability. Such structural features are common in bioactive molecules targeting enzyme active sites, though specific pharmacological data fall outside this nomenclature-focused discussion .

Properties

Molecular Formula |

C14H19FN2O2 |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |

InChI |

InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |

InChI Key |

GZNUIJROYMLLOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Introduction of the Fluoromethyl Group

The fluoromethyl substitution at the 4-position of the piperidine ring is typically introduced via nucleophilic substitution or fluorination reactions on a suitable precursor such as a hydroxymethyl or halomethyl derivative of the piperidine ring. Specific methods include:

- Fluorination of 4-(hydroxymethyl)piperidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions to replace the hydroxyl group with fluorine.

- Alternatively, fluoromethylation can be achieved by alkylation of the piperidine nitrogen or carbon with fluoromethyl halides under basic conditions.

While direct literature on the exact fluoromethylation step for this compound is limited, these approaches are standard in fluorine chemistry and have been applied in related piperidine derivatives.

Formation of the Carbamate Group

The carbamate moiety is introduced by reacting the amine group on the piperidine ring with a carbamoylating agent such as:

- Benzyl chloroformate (Cbz-Cl)

- Carbamoyl chlorides or urea derivatives

This reaction typically proceeds under mild conditions in an organic solvent (e.g., dichloromethane or methanol) with a base (e.g., triethylamine) to neutralize the generated acid. The reaction yields the benzyl carbamate protecting group on the piperidine nitrogen.

Alternative Synthetic Routes

Reductive amination approach: Starting from 1-benzylpiperidin-4-one, reductive amination with ammonia using Raney-Nickel catalyst can yield piperidin-4-yl amines, which can then be carbamoylated to form carbamates. This method is scalable and uses commercially available materials with high yields and shorter reaction times.

Multicomponent Ugi reaction: For related N-benzyl 4,4-disubstituted piperidines, the Ugi four-component reaction has been employed to efficiently generate diverse piperidine derivatives, which can be further functionalized to introduce fluoromethyl and carbamate groups.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Methyl 4-piperidinecarboxylate hydrochloride | Esterification | 4-piperidinecarboxylic acid, MeOH, SOCl2, reflux 1-5 h | White solid, high yield |

| 2 | N-Benzyl methyl 4-piperidinecarboxylate | N-Benzylation | Benzyl bromide, Et3N, MeOH, reflux | Yellow oil, TLC monitored |

| 3 | N-Benzyl-4-piperidinecarboxylic acid | Hydrolysis | NaOH, reflux, pH adjustment | Yellow solid |

| 4 | N-Benzyl-4-piperidinecarboxamide | Amidation | NH3 (aq), ice bath | Mild conditions |

| 5 | 1-Benzylpiperidine-4-carbonitrile | Dehydration | SOCl2, reflux | Yellow oil |

| 6 | N-Benzyl-4-piperidinecarboxaldehyde | Reduction | DIBAL-H, -25 to 25 °C | High yield, mild |

| 7 | 4-(Fluoromethyl)piperidine derivative | Fluorination/Fluoromethylation | DAST or fluoromethyl halides | Standard fluorination methods |

| 8 | Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate | Carbamate formation | Benzyl chloroformate, base | Mild, high purity |

Research Findings and Advantages

- The described synthetic routes emphasize mild reaction conditions, avoiding extreme temperatures and moisture-sensitive steps, which facilitates scalability and reproducibility.

- Use of inexpensive and readily available starting materials and reagents reduces cost and complexity.

- The multi-step synthesis allows for high selectivity and yields at each stage, minimizing purification challenges.

- Fluoromethylation strategies are well-established in medicinal chemistry, enabling the introduction of fluorine to modulate biological activity and metabolic stability.

- Carbamate protection is a common and reliable method to stabilize amines during synthesis and can be selectively removed if needed.

The preparation of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves a well-defined sequence of synthetic steps starting from 4-piperidinecarboxylic acid derivatives, progressing through N-benzylation, amide formation, dehydration, reduction, fluoromethylation, and carbamate formation. The methods are characterized by mild conditions, high yields, and scalability, supported by patent literature and peer-reviewed research. The fluoromethyl group introduction and carbamate formation are critical steps that utilize established fluorination and carbamoylation chemistry, respectively.

This comprehensive approach ensures the efficient and reproducible synthesis of this compound for potential pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur, especially at the carbamate group.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized piperidine derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Antiviral Activity

Recent studies have indicated that piperidine derivatives, including those similar to benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate, exhibit significant antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as potent inhibitors of the influenza H1N1 virus. These compounds interact with the hemagglutinin fusion peptide, suggesting a novel mechanism for antiviral action . The fluoromethyl group enhances the binding affinity and bioactivity of these compounds against viral targets.

1.2. Enzyme Inhibition

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate has shown potential in modulating enzyme activity, particularly in inhibiting monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial for the degradation of endocannabinoids, and their inhibition can lead to enhanced therapeutic effects in pain management and neuroprotection . The structural modifications in piperidine derivatives improve selectivity and potency against these targets.

Mechanistic Insights

2.1. Binding Studies

Computational modeling has been employed to understand the binding interactions between benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate and its biological targets. Studies have suggested that this compound can effectively occupy active sites on enzymes like MAGL, leading to competitive inhibition . The presence of the fluoromethyl group is critical for enhancing molecular interactions due to its electronegative nature.

2.2. Structure-Activity Relationship (SAR)

The structure-activity relationship of benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate reveals that modifications at the piperidine ring significantly influence biological activity. For example, variations in substituents on the benzyl moiety can enhance or diminish inhibitory effects on target enzymes . Understanding these relationships aids in the rational design of more effective derivatives.

Case Studies

Mechanism of Action

The mechanism of action of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

- Fluoromethyl vs.

- Phosphoryl substituents : Compounds like 109 () exhibit altered electronic properties due to the phosphoryl group, which may enhance binding to enzymatic targets but reduce metabolic stability.

- Hydroxyethyl derivatives : The hydroxyl group in 122021-01-6 () introduces hydrogen-bonding capacity, improving aqueous solubility but possibly reducing cell membrane permeability.

Yield Comparison

Synthetic yields for selected analogs:

Analysis : Higher yields in phosphorylated derivatives (e.g., 110 ) may reflect stabilized intermediates during coupling reactions. The fluoromethyl group’s impact on synthesis remains speculative but could introduce challenges due to fluorine’s steric and electronic effects.

Spectroscopic Characterization

- NMR Trends : Piperidine protons in analogs exhibit characteristic shifts at δ 2.5–4.0 ppm, with carbamate carbonyls resonating near δ 155–160 ppm. Fluorine atoms in the target compound would produce distinct ¹⁹F-NMR signals (expected δ -200 to -220 ppm for CF₃ groups, though fluoromethyl may differ).

- HRMS Validation : All analogs in and show <5 ppm error between calculated and observed [M+H]⁺ values, confirming reliable synthetic routes.

Biological Activity

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and implications for drug development.

Chemical Structure and Properties

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate features a piperidine ring with a fluoromethyl group and a benzyl carbamate moiety. The presence of the fluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds structurally related to benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 0.78 |

| Compound B | Enterococcus faecium (VREfm) | 3.125 |

| Benzyl Carbamate | E. coli | Not Active |

These findings suggest that modifications to the piperidine structure can enhance antibacterial potency, particularly against resistant strains such as MRSA and VREfm .

2. Neuroprotective Effects

The structural similarity of benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate to known neuroactive agents suggests potential neuroprotective effects. Preliminary studies have indicated that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative diseases .

The mechanism by which benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate exerts its biological effects remains under investigation. Molecular docking studies have indicated potential interactions with various biological targets, including receptors involved in bacterial resistance mechanisms and neuroprotection pathways . Understanding these interactions is crucial for optimizing the compound's efficacy.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of piperidine derivatives, benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate was tested against multiple bacterial strains. The results demonstrated significant inhibition of growth in MRSA and VREfm, with MIC values comparable to established antibiotics .

Case Study 2: Neuroprotection in Cell Models

Another investigation focused on the neuroprotective effects of piperidine derivatives in cell culture models exposed to oxidative stress. The results indicated that compounds similar to benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate could reduce cell death rates significantly compared to untreated controls, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate, and how are critical intermediates protected during synthesis?

- Methodology : The synthesis typically involves multi-step reactions with protective group strategies. For example, tert-butyloxycarbonyl (Boc) groups are commonly used to protect amine functionalities during piperidine ring modifications. Deprotection with trifluoroacetic acid (TFA) yields the final carbamate product. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield, as seen in tert-butyl ester deprotection steps (56–83% yields) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using flash chromatography. NMR and mass spectrometry (MS) validate intermediate structures .

Q. How is the structural integrity of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate confirmed in academic research?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For example, ¹H NMR in methanol-d₄ reveals distinct piperidinyl proton shifts (δ 2.05–3.60 ppm) and fluoromethyl group coupling patterns (J = 10–12.5 Hz) .

- Crystallography : X-ray diffraction studies, as applied to related carbamates, confirm stereochemistry and hydrogen-bonding networks (e.g., N—H⋯N interactions at 3.06 Å) .

Q. What stability challenges arise during storage and handling of this compound?

- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis of the carbamate group. Stability assays under varying pH (4–9) and temperature (4–37°C) show degradation via fluoromethyl group elimination. LC-MS tracks degradation products .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate in enzyme inhibition studies?

- Experimental Design : Use fluorescence-based assays (e.g., fluorogenic substrates like 7-amido-4-methylcoumarin derivatives) to measure inhibition kinetics. Compare IC₅₀ values against structurally related carbamates to assess selectivity .

- Data Interpretation : Address discrepancies in activity by analyzing substituent effects (e.g., fluoromethyl vs. trifluoromethyl groups) using molecular docking and QSAR models .

Q. What mechanistic insights explain the reactivity of the fluoromethyl group in nucleophilic substitution reactions?

- Methodology : Conduct kinetic isotope effect (KIE) studies and isotopic labeling (¹⁸O/²H) to track reaction pathways. Density functional theory (DFT) calculations reveal transition states favoring SN2 mechanisms due to steric hindrance from the piperidinyl ring .

- Contradictions : Conflicting reports on reaction rates (e.g., 56% vs. 78% yields in similar conditions) may arise from solvent dielectric effects or competing elimination pathways .

Q. How do structural modifications (e.g., piperidine ring substitution) impact the compound’s pharmacokinetic profile?

- Approach : Synthesize analogs with varied substituents (e.g., cyclohexyl, azetidine) and compare logP values, plasma protein binding, and metabolic stability via in vitro microsomal assays. HRMS identifies major metabolites .

- Case Study : Analogues with bulkier substituents show reduced CNS penetration but improved hepatic stability, as validated in rodent models .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Analytical Framework : Perform reproducibility studies under controlled conditions (e.g., standardized reagents, humidity levels). Use statistical tools (e.g., ANOVA) to identify outlier data. Cross-validate findings with orthogonal techniques (e.g., XRD vs. NMR) .

- Example : Discrepancies in fluoromethyl carbamate yields (56% vs. 78%) were attributed to trace moisture in TFA during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.